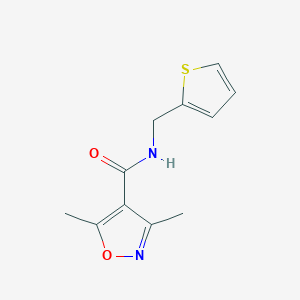

N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a quinoline structure, such as N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide, are of significant interest in the field of organic and medicinal chemistry due to their potential biological activities and applications in material science. The interest in these compounds primarily stems from their structural versatility, which allows for the synthesis of a wide range of derivatives with varied biological activities.

Synthesis Analysis

The synthesis of compounds like N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide involves the condensation of carbohydrazide with different aldehydes or ketones in the presence of suitable catalysts. For example, similar compounds have been synthesized through reactions involving bromobenzaldehydes and quinoline carbohydrazide under reflux conditions in ethanol (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, UV–Visible spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds (Raja et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through their involvement in various chemical reactions, including cycloaddition reactions, substitution reactions, and their use as intermediates in the synthesis of more complex molecules. Their reactivity is often studied through computational methods like density functional theory (DFT) to predict their behavior in reactions (Fan et al., 2014).

科学的研究の応用

Synthesis and Characterization

N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide is a compound with potential applications in various scientific research areas due to its structural characteristics. Its synthesis and characterization have been explored in the context of developing novel quinoline derivatives, which are known for their diverse biological activities. The compound is part of the quinoline family, which includes molecules synthesized for their antimicrobial properties and potential use in material science due to their unique structural features.

Synthesis Techniques

Efficient synthesis techniques have been employed to create quinoline derivatives, leveraging reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Catalytic Applications

The compound and its derivatives have been utilized in catalytic applications, particularly in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. This highlights the compound's role in facilitating organic synthesis reactions, which are crucial for pharmaceutical research (Donthireddy et al., 2020).

Spectroscopic and Computational Studies

Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy, along with computational methods such as density functional theory (DFT), have been applied to study the structural and electronic properties of similar compounds. These studies provide insights into the compound's stability, charge distribution, and potential for interaction with biological molecules (Raja et al., 2017).

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been evaluated, showing promise in the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, highlighting the need for novel compounds with effective antimicrobial properties (Özyanik et al., 2012).

作用機序

Safety and Hazards

As with any chemical compound, handling “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .

将来の方向性

The study and application of “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would depend on its properties and potential uses. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

特性

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFBTWDODZGMCM-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)